molecular formula C10H9ClN2O B14053966 1-(3-Amino-2-cyanophenyl)-2-chloropropan-1-one

1-(3-Amino-2-cyanophenyl)-2-chloropropan-1-one

Katalognummer: B14053966
Molekulargewicht: 208.64 g/mol
InChI-Schlüssel: GGBYBVXTITYWLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Amino-2-cyanophenyl)-2-chloropropan-1-one is a chemical compound with the molecular formula C10H9ClN2O It is characterized by the presence of an amino group, a cyano group, and a chloropropanone moiety attached to a benzene ring

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Amino-2-cyanophenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, such as amino derivatives from reduction and different substituted chloropropanones from substitution reactions .

Wirkmechanismus

The mechanism of action of 1-(3-Amino-2-cyanophenyl)-2-chloropropan-1-one involves its interaction with molecular targets and pathways. The amino and cyano groups play a crucial role in its reactivity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its interaction with biological molecules can lead to the formation of active intermediates that exert specific effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(3-Amino-2-cyanophenyl)-2-chloropropan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H9ClN2O

Molekulargewicht

208.64 g/mol

IUPAC-Name

2-amino-6-(2-chloropropanoyl)benzonitrile

InChI

InChI=1S/C10H9ClN2O/c1-6(11)10(14)7-3-2-4-9(13)8(7)5-12/h2-4,6H,13H2,1H3

InChI-Schlüssel

GGBYBVXTITYWLQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)C1=C(C(=CC=C1)N)C#N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.